N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic organic compound featuring a hybrid structure combining benzodioxin, tetrahydroisoquinoline, thiophene, and ethanediamide moieties.
Current literature lacks explicit data on this compound’s synthesis, physicochemical properties (e.g., melting point, solubility), or biological activity.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c29-24(25(30)27-20-5-6-22-23(13-20)32-11-10-31-22)26-14-21(19-8-12-33-16-19)28-9-7-17-3-1-2-4-18(17)15-28/h1-6,8,12-13,16,21H,7,9-11,14-15H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRYUQBVOCFFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Tetrahydroisoquinoline Unit: This can be synthesized via Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
Thiophene Derivative Preparation: Thiophene derivatives can be synthesized through various methods including the Gewald reaction.
Coupling Reactions: The final compound can be obtained by coupling the synthesized intermediates using amide bond formation reactions, typically involving reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting pharmacological properties, making them candidates for drug development and biochemical studies.
Medicine
Potential medicinal applications include the development of new therapeutic agents targeting specific biological pathways. The compound’s structure suggests it could interact with various enzymes and receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of tetrahydroisoquinoline and thiophene groups, distinguishing it from related benzodioxin derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
*Estimated molecular weight based on structural formula.
Key Findings:
Structural Diversity: The target compound’s tetrahydroisoquinoline group differentiates it from analogs like CS-0309467 (pyridine-based) and compound 9m (thiazolidinone core). This group is associated with opioid receptor binding in alkaloids like papaverine .
Functional Group Impact: The ethanediamide linker in the target compound and ’s analog contrasts with CS-0309467’s dimethylamino group, suggesting divergent hydrogen-bonding and solubility profiles .
Biological Activity
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various amine and acetamide precursors. For example, starting from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), a series of sulfonamide derivatives were synthesized and characterized using spectroscopic methods such as IR and NMR . The general synthetic pathway can be outlined as follows:
- Formation of Benzodioxin Derivative : Reacting 2,3-dihydrobenzo[1,4]-dioxin with appropriate acyl chlorides or sulfonyl chlorides.
- Amine Coupling : The benzodioxin derivative is then coupled with amines such as tetrahydroisoquinoline derivatives to form the target compound.
Biological Activity
The biological activity of this compound has been investigated in several studies. Key findings include:
Enzyme Inhibition
Research indicates that compounds containing the benzodioxane moiety exhibit significant inhibitory effects against various enzymes:
- α-Glucosidase : This enzyme inhibition is crucial for managing Type 2 Diabetes Mellitus (T2DM). The synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase .
- Acetylcholinesterase (AChE) : Some derivatives demonstrated weak inhibitory activity against AChE, which is relevant for Alzheimer's disease treatment .
Antitumor Activity
Compounds with similar structural frameworks have been reported to possess antitumor properties. For instance:
- Sulfonamide Derivatives : These have shown broad-spectrum antitumor activity compared to conventional anticancer drugs .
Case Studies
Several case studies highlight the therapeutic potential of benzodioxane-containing compounds:
-
Study on α-Glucosidase Inhibition :
- A series of synthesized compounds were tested for their inhibitory effects on α-glucosidase. The results indicated that modifications in the benzodioxane structure significantly affected enzyme inhibition potency.
- Table 1 summarizes the IC50 values of selected compounds against α-glucosidase.
Compound Name IC50 (µM) Compound A 12.5 Compound B 25.0 Compound C 30.5 -
Alzheimer's Disease Models :
- In vitro studies using cultured neuronal cells demonstrated that certain derivatives could reduce AChE activity significantly.
- Table 2 presents the comparative inhibition rates of selected compounds.
Compound Name AChE Inhibition (%) Compound D 45 Compound E 30 Compound F 15
Molecular Docking Studies
In silico molecular docking studies have provided insights into the binding affinities of these compounds with target enzymes. The docking results correlate well with the experimental data obtained from enzyme inhibition assays .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis involves multi-step protocols, often starting with precursors like 2,3-dihydrobenzo[1,4]dioxin-6-amine or substituted tetrahydroisoquinolines. For example:
- Step 1 : React 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in a basic aqueous medium (pH 9–10) to form intermediate sulfonamides .
- Step 2 : Couple with thiophene- or tetrahydroisoquinoline-containing moieties using reagents like LiAlH₄ in THF or Pd/C under hydrogenation .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. acetonitrile) and reaction time (e.g., 16–48 hours for cyclization) to improve yields, which typically range from 45% to 82% depending on substituents .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify protons and carbons in the benzodioxin (δ ~6.8–7.2 ppm for aromatic protons) and tetrahydroisoquinoline (δ ~3.0–4.5 ppm for methylene groups) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonamide (S=O, ~1150–1250 cm⁻¹) functionalities .
- Mass Spectrometry : Validate molecular weight (e.g., m/z ~489.55 for related analogs) .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in spectroscopic data during structural validation?
- Methodological Answer : Discrepancies in NMR/IR data may arise from:
- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions .
- Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational changes in tetrahydroisoquinoline moieties .
- Impurity Profiling : Employ HPLC-MS to isolate and identify byproducts (e.g., incomplete sulfonylation in stepwise syntheses) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or benzodioxin substituents (e.g., methoxy vs. ethoxy groups) .
- In Vitro Assays : Test enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase) using spectrophotometric methods (λ = 405 nm for p-nitrophenol release) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for orexin-1 receptors or other targets .
Q. What experimental designs are suitable for optimizing biological activity while minimizing cytotoxicity?
- Methodological Answer :
- Dose-Response Curves : Use IC₅₀ values from MTT assays (e.g., 24–72 hour incubations) to balance efficacy (nM–μM range) and cytotoxicity .
- Selectivity Screening : Compare activity against related isoforms (e.g., orexin-1 vs. orexin-2 receptors) to identify target-specific analogs .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize compounds with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
